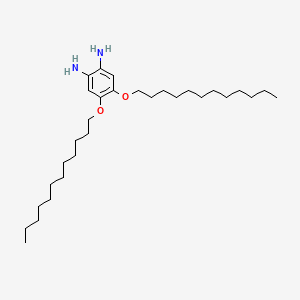

4,5-BIS(DODECYLOXY)BENZENE-1,2-DIAMINE

Description

Properties

IUPAC Name |

4,5-didodecoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H56N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-25-27(31)28(32)26-30(29)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24,31-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIOQJYIZWNFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=C(C=C(C(=C1)N)N)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571605 | |

| Record name | 4,5-Bis(dodecyloxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190435-62-2 | |

| Record name | 4,5-Bis(dodecyloxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemical Transformations

The synthesis of 4,5-bis(dodecyloxy)benzene-1,2-diamine is a multi-step process that begins with the etherification of a catechol precursor, followed by nitration and subsequent reduction of the nitro groups to form the final diamine product.

A common starting material for this synthesis is 1,2-dihydroxybenzene, also known as catechol. The initial step involves the Williamson ether synthesis to introduce the two dodecyl ether linkages. This is typically achieved by reacting catechol with a dodecyl halide, such as 1-bromododecane, in the presence of a base. The base, often a carbonate like potassium carbonate or a hydroxide, deprotonates the hydroxyl groups of the catechol, forming a more nucleophilic phenoxide ion that then displaces the bromide from the 1-bromododecane. This reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the nucleophilic substitution. The successful formation of the precursor, 1,2-bis(dodecyloxy)benzene, is a critical precursor transformation for the subsequent steps.

The next key chemical transformation is the nitration of the 1,2-bis(dodecyloxy)benzene. This electrophilic aromatic substitution reaction introduces two nitro groups onto the benzene (B151609) ring, yielding 4,5-bis(dodecyloxy)-1,2-dinitrobenzene. A standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is typically employed. The reaction conditions, including temperature and reaction time, must be carefully controlled to favor the formation of the desired dinitro isomer and to prevent over-nitration or side reactions. The presence of the two electron-donating dodecyloxy groups activates the benzene ring and directs the incoming nitro groups to the ortho and para positions. In this case, the 4 and 5 positions are targeted.

The final step in the synthesis is the reduction of the 4,5-bis(dodecyloxy)-1,2-dinitrobenzene to the target compound, this compound. This transformation is a crucial reduction reaction. Several reducing agents can be utilized for this purpose. Catalytic hydrogenation is a common and effective method, where the dinitro compound is reacted with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide. evitachem.com Another established method involves the use of a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid. evitachem.com The choice of reducing agent can depend on the scale of the reaction and the desired purity of the final product.

Purification and Isolation Methodologies for High Purity Material

The purification and isolation of 4,5-bis(dodecyloxy)benzene-1,2-diamine are critical to obtaining a high-purity material suitable for its intended applications. The methodologies employed typically involve a combination of extraction, recrystallization, and chromatography techniques, tailored to the physical and chemical properties of the compound and its precursors.

Following the synthesis of the intermediate, 4,5-bis(dodecyloxy)-1,2-dinitrobenzene, an initial purification is often performed. This may involve an aqueous workup to remove inorganic salts and acids. For instance, a procedure for a similar compound involved partitioning the crude product between tetrahydrofuran (B95107) (THF) and a brine solution. prepchem.com The organic layer, containing the desired product, is then dried and the solvent is removed under reduced pressure. prepchem.com

For the purification of the final product, this compound, recrystallization is a widely used and effective technique for obtaining crystalline, high-purity material. The choice of solvent is crucial and is determined by the solubility profile of the compound. A suitable solvent will dissolve the compound at an elevated temperature but will result in its precipitation as the solution cools, leaving impurities dissolved in the mother liquor. Common solvents for the recrystallization of organic compounds include ethanol, methanol, hexane (B92381), ethyl acetate (B1210297), and mixtures thereof. rochester.edu For compounds with long alkyl chains, solvent systems like hexane/acetone (B3395972) or hexane/tetrahydrofuran can be effective. rochester.edu

Column chromatography is another powerful technique for the purification of this compound, particularly for removing closely related impurities. In this method, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. An eluent, or mobile phase, is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. For aromatic amines with long alkyl chains, a non-polar stationary phase like silica gel is often used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to elute the desired compound. The separation can be monitored by techniques such as thin-layer chromatography (TLC).

The following tables summarize the key chemical transformations and purification methodologies.

Table 1: Synthetic Methodologies and Precursor Chemical Transformations

| Step | Reaction Type | Precursor(s) | Reagents and Conditions | Product |

| 1 | Williamson Ether Synthesis | 1,2-Dihydroxybenzene (Catechol), 1-Bromododecane | Base (e.g., K₂CO₃), Solvent (e.g., DMF or Acetone) | 1,2-Bis(dodecyloxy)benzene |

| 2 | Electrophilic Aromatic Substitution (Nitration) | 1,2-Bis(dodecyloxy)benzene | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 4,5-Bis(dodecyloxy)-1,2-dinitrobenzene |

| 3 | Reduction | 4,5-Bis(dodecyloxy)-1,2-dinitrobenzene | H₂/Pd-C or SnCl₂/HCl | This compound |

Table 2: Purification and Isolation Methodologies

| Compound | Purification Method | Details |

| 4,5-Bis(dodecyloxy)-1,2-dinitrobenzene | Aqueous Workup & Column Chromatography | Partitioning between an organic solvent (e.g., THF) and brine. prepchem.com Column chromatography on silica gel. prepchem.com |

| This compound | Recrystallization | Common solvents include ethanol, hexane, ethyl acetate, or solvent mixtures like hexane/acetone. rochester.edu |

| This compound | Column Chromatography | Stationary phase: Silica gel. Mobile phase: Gradient of non-polar and polar solvents (e.g., hexane/ethyl acetate). |

Role As a Key Monomer and Ligand in Advanced Functional Materials

Polymerization Pathways Involving 4,5-BIS(DODECYLOXY)BENZENE-1,2-DIAMINE

The presence of two primary amine groups on a benzene (B151609) ring allows this compound to act as a difunctional monomer in various polycondensation reactions. The long dodecyloxy side chains are crucial for ensuring the solubility of the resulting rigid-rod or semi-rigid polymers in common organic solvents, which is a common challenge in the processing of high-performance polymers.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and dielectric properties, making them suitable for applications in electronics and optoelectronics. acs.orgresearchgate.net The synthesis of polyimides typically involves a two-step polycondensation reaction between a diamine and a dianhydride.

In this process, this compound would react with various aromatic dianhydrides (such as pyromellitic dianhydride, PMDA, or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640), 6FDA) to first form a soluble poly(amic acid) precursor. Subsequent thermal or chemical imidization converts the precursor into the final polyimide. The incorporation of the flexible dodecyloxy chains is anticipated to enhance the solubility and lower the glass transition temperature of the resulting polyimides compared to their unsubstituted counterparts, thereby improving their processability for applications like insulating layers and dielectric films. acs.orgresearchgate.net

Table 1: Illustrative Synthesis of Polyimides from this compound

| Diamine Monomer | Dianhydride Co-monomer | Resulting Polyimide Structure | Expected Properties Conferred by Dodecyloxy Chains |

| This compound | Pyromellitic dianhydride (PMDA) | Enhanced solubility in organic solvents, improved melt processability, potential for liquid crystalline phases. | |

| This compound | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Excellent solubility, low dielectric constant, high optical transparency, good film-forming capabilities. acs.org |

Polybenzimidazoles (PBIs) are renowned for their high thermal and chemical stability. nih.gov They are typically synthesized through the polycondensation of an aromatic tetraamine (B13775644) or a diamine with a dicarboxylic acid or its derivatives. nih.govnih.govresearchgate.net When using an o-phenylenediamine (B120857) like this compound, the reaction with a dicarboxylic acid (e.g., terephthalic acid) in a high-boiling solvent or a dehydrating agent like poly(phosphoric acid) yields the PBI structure.

The dodecyloxy side chains are expected to render these typically rigid polymers more soluble and processable. Studies on PBIs with long aliphatic chains have shown that these flexible segments can influence the mechanical properties and may induce shape-memory effects. nih.gov Similarly, polybenzoxazoles can be formed by reacting the diamine with a suitable diacid, though this pathway is less commonly documented for this specific monomer. The resulting polymers are of interest for applications such as high-temperature gas separation membranes and fuel cells. researchgate.net

In the field of organic electronics, modifying conjugated polymer backbones is a key strategy to tune their electronic properties and processability. nsf.govmdpi.comacs.org Aromatic diamines are valuable precursors for creating specific heterocyclic units within a polymer chain. This compound can undergo condensation with a 1,2-dicarbonyl compound to form a quinoxaline (B1680401) unit. researchgate.net

Quinoxaline-containing polymers are known for their electron-accepting properties and are widely used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.net By polymerizing a monomer containing this quinoxaline unit (for instance, through Stille or Suzuki coupling), a conjugated polymer is formed where the dodecyloxy chains ensure solubility and influence the thin-film morphology, which is critical for device performance. researchgate.netresearchgate.net The alkoxy groups can also modulate the energy levels (HOMO/LUMO) of the polymer. nsf.gov

Table 2: Quinoxaline Formation for Conjugated Polymers

| Reactant 1 | Reactant 2 (Generic 1,2-dicarbonyl) | Resulting Quinoxaline Moiety | Role in Conjugated Polymers |

| This compound | R-CO-CO-R' | Acts as an electron-accepting unit; the dodecyloxy chains provide solubility and control over solid-state packing. researchgate.netresearchgate.net |

Coordination Chemistry and Metal Complexation with the Diamine Ligand

The two adjacent nitrogen atoms of this compound make it an excellent bidentate ligand for a wide range of metal ions. The resulting metal complexes can exhibit interesting catalytic, magnetic, and electronic properties. mdpi.comnih.gov

Schiff base ligands are readily formed by the condensation reaction of a primary amine with an aldehyde or ketone. mocedes.orgjocpr.com this compound can react with two equivalents of an aldehyde (e.g., salicylaldehyde) to form a tetradentate N2O2 Schiff base ligand. These ligands are highly versatile for coordinating with various metal ions. rsc.org

Furthermore, reacting the diamine with a dialdehyde (B1249045) can lead to the formation of macrocyclic Schiff base complexes, often through template synthesis using a metal ion. researchgate.net The long dodecyloxy chains would confer significant solubility to these large macrocyclic structures in nonpolar organic solvents, facilitating their synthesis and characterization.

As a bidentate N,N'-donor ligand, this compound can directly coordinate to transition metals like nickel(II) and palladium(II). mocedes.orgrsc.org These metals often form square planar complexes with such ligands. nih.gov The reaction of the diamine with a metal salt, such as PdCl2 or NiCl2, would yield a complex of the type [M(diamine)2]Cl2 or [M(diamine)Cl2].

The electronic properties of these complexes can be tuned by the substituents on the benzene ring. The electron-donating dodecyloxy groups would increase the electron density on the metal center, which can influence the catalytic activity of the complex. Moreover, the long alkyl chains may lead to the formation of metallomesogens—metal complexes that exhibit liquid crystalline properties—which are of interest for applications in molecular electronics and sensors. The synthesis of related Pd(II) complexes with pyrazoline-based ligands has been reported to show significant biological activity. nih.gov

Table 3: Potential Transition Metal Complexes and Their Characteristics

| Metal Ion | Ligand | Potential Complex Structure | Expected Features |

| Ni(II) | This compound | [Ni(C30H56N2O2)2]Cl2 | Square planar or octahedral geometry; potential catalytic activity; high solubility in organic media. mocedes.org |

| Pd(II) | This compound | [Pd(C30H56N2O2)Cl2] | Typically square planar geometry; potential use in cross-coupling catalysis; enhanced solubility due to alkoxy chains. nih.govnih.gov |

Ligand Design Principles for Tunable Coordination Behavior

The primary coordination site is the 1,2-diamine group on the benzene ring. This vicinal diamine arrangement is a well-established bidentate ligand, capable of forming a stable five-membered ring with a metal center. This chelation effect significantly enhances the stability of the resulting metal complex compared to monodentate amine ligands.

The two dodecyloxy chains are not merely passive solubilizing groups; they play a crucial role in tuning the ligand's coordination behavior.

Steric Hindrance: The bulky nature of the long alkyl chains can sterically direct the approach of other ligands or substrates to the metal center, influencing the coordination geometry and the reactivity of the complex.

Solubility: The hydrophobic dodecyl groups ensure high solubility of the ligand and its metal complexes in nonpolar organic solvents, which is essential for solution-phase synthesis and processing of materials.

Electronic Effects: The oxygen atoms of the dodecyloxy groups are electron-donating, which increases the electron density on the benzene ring and, consequently, on the nitrogen atoms of the diamine group. This enhances the basicity and coordinating ability of the nitrogen atoms.

This combination of a strong chelating core with bulky, solubilizing side chains allows for the rational design of metal complexes with tailored properties for applications in catalysis, sensing, and molecular electronics.

Utilization in Supramolecular Assemblies and Self-Organized Systems

The amphiphilic nature of this compound, with its rigid aromatic core and flexible aliphatic chains, makes it an excellent candidate for constructing ordered supramolecular assemblies. These assemblies are governed by non-covalent interactions, such as hydrogen bonding between the amine groups and van der Waals forces between the alkyl chains.

Influence of Dodecyloxy Chains on Mesophase Formation

The long dodecyloxy chains are instrumental in inducing liquid crystalline behavior, or mesophase formation. Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. The self-organization of these molecules into ordered phases is highly dependent on the length and nature of the alkyl chains.

Research on similar molecules with long alkoxy chains demonstrates that the length of these chains is a critical parameter. researchgate.net Lengthening the alkoxy chain generally enhances the intermolecular forces between adjacent molecules, which promotes a higher degree of molecular ordering. nih.gov This is because longer chains lead to stronger van der Waals interactions, which stabilize the ordered packing required for liquid crystal phases.

The flexible dodecyloxy chains attached to the rigid benzene core create a molecular shape that encourages the formation of layered structures, such as smectic phases. In these phases, the aromatic cores tend to segregate into layers separated by the interdigitated aliphatic chains. The transition temperatures between different mesophases (e.g., from a crystalline solid to a smectic phase, and then to an isotropic liquid) are directly influenced by the chain length. researchgate.net

| Feature | Influence on Mesophase Formation | Research Finding |

| Chain Length | Enhances intermolecular adhesion and molecular ordering. | The lengthening of alkoxy chains raises the polarizability of the entire molecule, strengthening intermolecular forces. nih.gov |

| Chain Flexibility | Allows for conformational changes necessary for phase transitions. | The increase in conformational distributions contributes to entropy changes during mesophase transitions. nih.gov |

| Molecular Packing | Promotes layered structures typical of smectic phases. | The segregation of rigid cores and flexible chains is a common mechanism for mesophase formation in such amphiphilic molecules. |

The configuration of the alkoxy chains relative to the benzene ring also impacts the charge distribution across the molecule, which in turn can influence the competitive balance between end-to-end and side-by-side molecular interactions, ultimately determining the specific type of mesophase that forms. nih.gov

Investigations into Ordered Architectures for Material Performance

The ability of this compound to self-assemble into highly ordered architectures is key to its use in high-performance materials. These ordered structures, often on the nanometer scale, can impart anisotropic properties to the material, meaning its properties vary with the direction of measurement. This is particularly valuable in applications like organic electronics and sensors.

Techniques such as X-ray diffraction (XRD) and polarized optical microscopy (POM) are used to characterize these ordered architectures. researchgate.net By correlating the observed nanostructure with measured properties (e.g., conductivity, photoluminescence), researchers can establish structure-property relationships. This understanding allows for the rational design of new materials where the molecular building blocks are programmed to self-assemble into a desired architecture for optimal performance. The formation of one-dimensional, rod-like structures stabilized by non-covalent forces is a common strategy in supramolecular chemistry to create functional nanomaterials. rsc.org

Electrochemical Characterization and Redox Behavior Studies

Cyclic Voltammetry and Differential Pulse Voltammetry of the Compound and its Derivatives

While specific cyclic voltammetry (CV) and differential pulse voltammetry (DPV) data for the monomer 4,5-bis(dodecyloxy)benzene-1,2-diamine are not extensively detailed in publicly available literature, the electrochemical behavior of its derivatives and the broader class of o-phenylenediamines (OPD) is well-documented. The electrochemical response of OPD and its derivatives is characterized by oxidation processes that typically lead to the formation of radical cations and subsequently to polymerization or the formation of new heterocyclic structures. researchgate.net

The introduction of electron-donating alkoxy groups at the 4 and 5 positions, such as the dodecyloxy groups in the title compound, is expected to lower the oxidation potential compared to unsubstituted o-phenylenediamine (B120857). This is a general trend observed in substituted aromatic amines, where electron-donating substituents stabilize the resulting cation radical, making the molecule easier to oxidize. researchgate.net

A key derivative synthesized from this compound is a hexaazatrinaphthylene (HATNA) derivative, specifically HATNA-[OC12H25]6 (referred to as BK3_3G in some literature). researchgate.net The cyclic voltammetry of this derivative has been studied and provides insight into the electronic properties of systems incorporating the diamine unit. These studies show that such complex molecules undergo multiple, often reversible, reduction processes. researchgate.net

The general electrochemical behavior of o-phenylenediamines involves an initial oxidation to a radical cation. This reactive species can then undergo coupling reactions, leading to the formation of dimers and eventually a polymer film on the electrode surface, a process known as electropolymerization. researchgate.net The characteristics of the CV, such as the appearance of new redox peaks upon repeated cycling, are indicative of this film formation. researchgate.net For substituted OPDs, the nature and position of the substituents significantly influence the polymerization process and the properties of the resulting polymer. nih.gov

Determination of Oxidation and Reduction Potentials

The oxidation and reduction potentials are critical parameters that define the electronic properties of a molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For o-phenylenediamine derivatives, the oxidation potential is of primary interest as it relates to their ability to act as electron donors and to undergo electropolymerization. researchgate.netresearchgate.net

While the precise oxidation potential for this compound is not reported, the electrochemical data for its derivative, the HATNA compound BK3_3G, shows distinct reduction events. In a dichloromethane (B109758) solution with 0.1 M TBAPF6 as the supporting electrolyte, this derivative exhibits two reversible half-wave reduction potentials at -1.775 V and -2.020 V (vs. a Ag/AgCl pseudoreference, calculated vs. ferrocenium/ferrocene). researchgate.net These potentials are characteristic of the electron-deficient HATNA core and demonstrate that the incorporation of the diamine derivative results in a stable, redox-active material.

For comparison, studies on other substituted p-phenylenediamines show a clear correlation between the nature of the substituent and the oxidation potential. researchgate.net Electron-withdrawing groups increase the potential required for oxidation, while electron-donating groups, such as the dodecyloxy groups, lower it. researchgate.net The table below summarizes the electrochemical data for the HATNA derivative of this compound.

| Compound | Solvent/Electrolyte | Reduction Potentials (E½ vs Fc+/Fc) | Reference |

| HATNA-[OC12H25]6 (BK3_3G) | CH2Cl2 / 0.1 M TBAPF6 | -1.775 V, -2.020 V | researchgate.net |

This interactive data table provides the reported reduction potentials for a key derivative of this compound.

Spectroelectrochemical Analysis of Electronic Transitions during Redox Processes

Spectroelectrochemistry combines electrochemical techniques with spectroscopy (typically UV-Vis-NIR) to study the electronic structure of species generated at different potentials. This method is invaluable for identifying intermediates, such as radical cations and dications, and for understanding the electronic transitions that occur during redox reactions.

For polymers derived from o-phenylenediamine (PoPD), spectroelectrochemical studies reveal significant changes in the absorption spectrum upon doping (oxidation) and undoping (reduction). researchgate.netresearchgate.net In its neutral, undoped state, PoPD is typically an insulator or semiconductor. Upon oxidation, new absorption bands appear in the visible and near-infrared (NIR) regions, which are characteristic of the formation of polarons (radical cations) and bipolarons (dications) along the polymer chain. researchgate.net These new electronic transitions are responsible for the electrochromic properties of the polymer, where its color changes with the applied potential.

Although specific spectroelectrochemical data for monomeric this compound is not available, the behavior of its polymers and other substituted OPD polymers provides a clear model. The oxidation of the diamine units within a polymer would lead to the formation of radical cations, giving rise to new absorption bands. The energy of these transitions is directly related to the electronic structure of the oxidized polymer backbone. researchgate.net The presence of alkoxy substituents is known to influence these transitions by altering the electron density of the polymer chain.

Electropolymerization Mechanisms and Film Formation

The electropolymerization of o-phenylenediamine is a complex process that is widely studied. The generally accepted mechanism involves the following steps:

Oxidation of the monomer: The process begins with the one-electron oxidation of the o-phenylenediamine monomer at the electrode surface to form a radical cation. researchgate.net

Coupling of radicals: Two radical cations then couple to form a dimer. The most common coupling is between the amino groups.

Rearrangement and further oxidation: The dimer can undergo rearrangement and further oxidation. The structure of the resulting polymer, often referred to as a "ladder" polymer, is generally accepted to consist of 2,3-diaminophenazine or quinoxaline (B1680401) repeating units. nanotechunn.comchalcogen.ro

Film Growth: This process of oligomerization and further chain growth continues, leading to the deposition of a polymer film on the electrode surface. researchgate.net

The presence of substituents on the benzene (B151609) ring, such as the dodecyloxy groups in this compound, can influence several aspects of this mechanism. The electron-donating nature of the alkoxy groups facilitates the initial oxidation step. However, the steric bulk of the long dodecyl chains might affect the coupling reactions and the ultimate structure and morphology of the polymer film. Studies on the electropolymerization of various OPD derivatives show that the reaction conditions, such as pH and solvent, play a crucial role in the structure and properties of the resulting polymer film. researchgate.netnanotechunn.com Soluble oligomers, including dimers, trimers, and tetramers, are also often formed during the electropolymerization process. nih.gov

Correlation between Molecular Structure and Electrochemical Properties in Conjugated Systems

A fundamental principle in materials chemistry is the strong correlation between molecular structure and the resulting electronic and electrochemical properties. In conjugated systems derived from this compound, several structural factors are key determinants of their redox behavior.

Substituent Effects: As established, the electron-donating dodecyloxy groups lower the oxidation potential of the diamine monomer. researchgate.net When incorporated into a larger conjugated system, these groups increase the electron density, which generally results in a higher HOMO energy level and a lower ionization potential, making the material easier to oxidize. researchgate.net

Conjugation Length and Geometry: The extent of π-conjugation in a polymer or oligomer directly impacts its electronic properties. In polymers derived from OPD, the formation of a ladder-like phenazine (B1670421) structure creates a highly conjugated backbone. researchgate.net The planarity and length of this conjugated path influence the HOMO-LUMO gap and, consequently, the oxidation and reduction potentials. The bulky dodecyloxy chains could potentially introduce some torsion in the polymer backbone, which might slightly disrupt conjugation compared to a perfectly planar structure.

The relationship between the electrochemical gap (the difference between the first oxidation and first reduction potentials) and the optical gap (determined from the onset of absorption in the UV-Vis spectrum) is a key aspect of this structure-property relationship. In many conjugated systems, a linear correlation is observed between these two values.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4,5-bis(dodecyloxy)benzene-1,2-diamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

¹H and ¹³C NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the two dodecyloxy chains.

Aromatic Protons: The two protons on the benzene (B151609) ring are in chemically equivalent environments and are expected to appear as a singlet. In the analog 1,2-diamino-4,5-dimethoxybenzene, these protons appear at a specific chemical shift that can be used as a reference. researchgate.netnih.gov

Amine Protons: The four protons of the two amino groups (-NH₂) will likely appear as a broad singlet. The chemical shift of these protons can be influenced by solvent and concentration. In related o-phenylenediamine (B120857) structures, these signals are well-documented. researchgate.netchemicalbook.com

Dodecyloxy Chain Protons: The two long alkyl chains will give rise to a series of signals in the upfield region of the spectrum. The -O-CH₂- protons directly attached to the aromatic ring will be the most downfield of the aliphatic signals. The subsequent methylene (B1212753) (-CH₂-) groups will produce overlapping multiplets, and the terminal methyl (-CH₃) groups will appear as a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.

Aromatic Carbons: The benzene ring will show three distinct signals: two for the carbons bearing the amino groups, two for the carbons bearing the dodecyloxy groups, and two for the unsubstituted carbons. The chemical shifts of these carbons in 1,2-diamino-4,5-dimethoxybenzene serve as a strong predictive basis. asianpubs.orgchemicalbook.com

Dodecyloxy Chain Carbons: Each of the twelve carbons in the dodecyloxy chain will produce a signal, with the carbon of the -O-CH₂- group being the most downfield among them.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| Aromatic-H | ~6.5 - 6.8 | - | s |

| Aromatic-C-NH₂ | - | ~135 - 140 | - |

| Aromatic-C-O | - | ~145 - 150 | - |

| Aromatic-C-H | - | ~100 - 105 | - |

| NH₂ | Broad singlet | - | s (broad) |

| O-CH₂-(CH₂)₁₀-CH₃ | ~3.9 - 4.1 | ~68 - 70 | t |

| O-CH₂-CH₂ -(CH₂)₉-CH₃ | ~1.7 - 1.9 | ~29 - 32 | m |

| (CH₂)₉ | ~1.2 - 1.5 | ~22 - 32 | m |

| CH₃ | ~0.8 - 0.9 | ~14 | t |

Note: Predicted values are based on data from analogous compounds and general NMR principles. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be used to confirm the coupling between the methylene protons within the dodecyl chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the aromatic C-H carbon signal would be identified by its correlation to the aromatic proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, HMBC would show correlations from the -O-CH₂- protons to the aromatic carbon to which the oxygen is attached, confirming the ether linkage.

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic vibrational modes. wisc.edu

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine groups, the C-O bonds of the ether linkages, the aromatic C-C bonds, and the aliphatic C-H bonds of the dodecyl chains. Based on data from related o-phenylenediamine and alkoxybenzene compounds, the following peaks can be anticipated: researchgate.netchemicalbook.comresearchgate.netchemicalbook.com

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

C-H stretching (aliphatic): Multiple bands in the 2850-2960 cm⁻¹ region due to the dodecyl chains.

C-H stretching (aromatic): Weaker bands typically above 3000 cm⁻¹.

C=C stretching (aromatic): Bands in the 1500-1600 cm⁻¹ region.

C-N stretching: Bands around 1250-1350 cm⁻¹.

C-O stretching (aryl ether): Strong bands around 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of non-polar bonds often give strong Raman signals. For this molecule, strong Raman scattering would be expected for the aromatic ring breathing modes and the C-C backbone of the alkyl chains.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 | Weak |

| Alkyl (C-H) | Stretching | 2850 - 2960 | 2850 - 2960 |

| Aromatic (C-H) | Stretching | > 3000 | > 3000 |

| Aromatic (C=C) | Ring Stretching | 1500 - 1600 | 1500 - 1600 (strong) |

| Aryl Ether (C-O) | Stretching | 1200 - 1250 | Moderate |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, FAB MS, EI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, which allows for the determination of the elemental formula of this compound (C₃₀H₅₆N₂O₂). This is a key step in confirming the identity of the compound.

Fragmentation Pattern: In techniques like Electron Ionization (EI) or Fast Atom Bombardment (FAB) MS, the molecule is fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the molecular structure. For this compound, characteristic fragmentation would likely involve:

Cleavage of the dodecyl chains, leading to the loss of alkyl fragments.

Cleavage of the ether bond (C-O), resulting in ions corresponding to the diaminobenzene core and the dodecyloxy side chain.

Fragmentation of the aromatic ring itself under harsher ionization conditions.

Analysis of long-chain aliphatic aldehydes and ethers has shown characteristic fragmentation patterns that can be extrapolated to the dodecyloxy chains of the target molecule. nih.gov Similarly, studies on polycyclic aromatic alkaloids provide insights into the fragmentation of complex aromatic systems. mdpi.com

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, is used to investigate the optical properties of this compound, which arise from electronic transitions within the molecule.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. The presence of the amino and alkoxy groups, which are strong electron-donating groups, will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. up.ac.za Studies on related 1,4-dialkoxybenzene derivatives have shown absorption in the UV region. nih.gov The hydrochloride salt of the analogous 1,2-diamino-4,5-dimethoxybenzene shows absorption maxima at 240 and 298 nm. caymanchem.com

Fluorescence Spectroscopy: Many aromatic diamines and their derivatives are known to be fluorescent. 1,2-Diamino-4,5-dimethoxybenzene, for instance, is a known fluorogenic reagent that reacts with other molecules to produce highly fluorescent products with emission maxima around 448 nm when excited at 361 nm. caymanchem.com The intrinsic fluorescence of this compound itself would need to be experimentally determined, but it is plausible that it exhibits fluorescence due to its extended π-conjugated system and the presence of electron-donating substituents. The long dodecyloxy chains may also influence the fluorescence properties by affecting the molecule's aggregation state in solution. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination of Derivatives

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. While there are no reports in the provided search results on the crystal structure of this compound itself, studies on derivatives of substituted 1,2-diaminobenzenes and other related molecules provide valuable insights into the expected structural features. researchgate.netnih.govmdpi.com

For a derivative of this compound to be analyzed by X-ray diffraction, a suitable single crystal must first be grown. The resulting data would reveal:

The precise bond lengths and angles within the molecule.

The conformation of the dodecyloxy chains, which are likely to adopt an extended, all-trans conformation to minimize steric hindrance.

The planarity of the benzene ring.

The intermolecular interactions, such as hydrogen bonding involving the amine groups and van der Waals interactions between the long alkyl chains, which dictate the crystal packing.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic architecture of molecules. For aromatic diamines and related structures, DFT methods like B3LYP are commonly used to optimize molecular geometries and predict electronic properties. globalresearchonline.netnih.gov These calculations confirm that the optimized structures correspond to true energy minima by ensuring the absence of imaginary frequencies. globalresearchonline.netplos.org

A critical aspect of quantum chemical analysis is the prediction of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key determinant of a molecule's chemical reactivity, stability, and electronic transport properties. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

For benzene (B151609) derivatives, the HOMO and LUMO energies are crucial in understanding their electronic transitions. researchgate.net The introduction of electron-donating groups, such as alkoxy chains, typically raises the HOMO energy level, while the nature of the substituent can also influence the LUMO level. These modifications directly impact the electronic band gap and, consequently, the optical and electronic characteristics of the material.

Table 1: Illustrative HOMO-LUMO Data for Related Aromatic Compounds

This table is for illustrative purposes to demonstrate typical data obtained from DFT calculations for similar molecular structures, as specific data for the target compound was not found.

| Compound/System | HOMO (eV) | LUMO (eV) | Band Gap (ΔE) (eV) | Computational Method |

| Dibenzylaminophenyl benzene-fused bis TTF (1) | -4.89 | -2.81 | 2.08 | B3LYP/6-31G(d,p) |

| Dibenzylaminophenyl benzene-fused bis TTF (2) | -4.85 | -2.79 | 2.06 | B3LYP/6-31G(d,p) |

| Dibenzylaminophenyl benzene-fused bis TTF (3) | -4.95 | -2.93 | 2.02 | B3LYP/6-31G(d,p) |

| Dibenzylaminophenyl benzene-fused bis TTF (4) | -4.91 | -2.90 | 2.01 | B3LYP/6-31G(d,p) |

Data sourced from studies on similar complex aromatic systems to illustrate the application of DFT. globalresearchonline.net

Theoretical simulations of spectroscopic signatures are invaluable for interpreting experimental data. Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis), while standard DFT calculations can accurately simulate vibrational spectra (IR and Raman). plos.orgresearchgate.net

For UV-Vis spectra, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) corresponding to electronic transitions, such as π-π* and n-π* transitions. plos.org In similar systems, these calculations have successfully reproduced experimental spectra, with any discrepancies often attributed to solvent effects. plos.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on 4,5-bis(dodecyloxy)benzene-1,2-diamine were not found, this technique is crucial for understanding the conformational flexibility of the long dodecyloxy chains and how they influence intermolecular packing and interactions in condensed phases. Such simulations would provide insight into the molecule's ability to self-assemble and form ordered structures, which is vital for its application in materials science.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry plays a significant role in modeling reaction mechanisms and characterizing the transition states of chemical reactions. For a molecule like this compound, which is a precursor for various heterocyclic compounds and polymers, understanding its reaction pathways is essential. DFT calculations can be used to map the potential energy surface of a reaction, locate transition state structures, and calculate activation energies. This information is critical for optimizing reaction conditions and predicting the formation of desired products.

Predictive Design of New Materials based on Molecular Architecture

The insights gained from computational studies on the electronic and structural properties of this compound can be leveraged for the predictive design of new materials. By systematically modifying the molecular architecture—for instance, by altering the length of the alkyl chains, introducing different substituents on the benzene ring, or extending the π-conjugated system—researchers can computationally screen for new molecules with tailored properties. This approach accelerates the discovery of novel materials for applications in electronics, optoelectronics, and sensor technology by focusing experimental efforts on the most promising candidates identified through theoretical modeling. The ability to tune properties like the HOMO-LUMO gap and molecular packing through computational design is a powerful tool in modern materials science. researchgate.net

Structure Performance Relationships in Advanced Materials Applications

Influence of Alkoxy Chain Length and Architecture on Material Processability and Organization

The introduction of long, flexible dodecyloxy chains onto the benzene (B151609) ring of the 1,2-diamine monomer is a key molecular design strategy to enhance the solubility and processability of the resulting polymers. In many classes of conjugated polymers, such as polyquinoxalines, a rigid backbone often leads to poor solubility in common organic solvents, which severely hampers material fabrication and device manufacturing. The bulky and flexible nature of the dodecyloxy groups disrupts the strong intermolecular π-π stacking that can cause aggregation and precipitation, thereby rendering the polymers soluble.

This improved solubility is critical for solution-based processing techniques like spin-coating, inkjet printing, and roll-to-roll coating, which are essential for creating large-area and flexible electronic devices. The length of the alkoxy chain is a determining factor; longer chains, such as dodecyloxy, are generally more effective at increasing solubility than shorter chains.

Beyond processability, the alkoxy chains significantly influence the self-assembly and organization of the polymer chains in the solid state. The final morphology of a thin film, including its crystallinity and the orientation of the polymer backbones, is critical for device performance. The dodecyloxy side chains can facilitate the formation of well-ordered lamellar structures, where the conjugated backbones are separated by the insulating alkyl chains. This organization directly impacts the electronic communication between polymer chains. For instance, in some diketopyrrolopyrrole-based conjugated polymers, the strategic incorporation of specific side chains has been shown to reduce crystallinity, which in turn can enhance mechanical properties like stretchability. rsc.org

Tuning of Electronic and Optical Properties in Conjugated Polymers and Complexes

The electronic and optical properties of conjugated polymers derived from 4,5-bis(dodecyloxy)benzene-1,2-diamine are intrinsically linked to their molecular and electronic structure. When this diamine is polymerized, for example with a 1,2-dicarbonyl compound to form a polyquinoxaline, the resulting polymer possesses a π-conjugated backbone responsible for its electronic and optical characteristics.

The dodecyloxy groups, while primarily introduced to enhance processability, also exert an electronic influence. As electron-donating groups, they can raise the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. This tuning of frontier orbital energies is crucial for designing materials for specific applications, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where the energy level alignment with other materials in the device is critical for efficient operation.

The optical properties, such as light absorption and emission, are also modulated. The specific architecture of the polymer, including the planarity of the backbone and the nature of the repeating units, determines the optical bandgap. For example, in donor-acceptor copolymers, the choice of the comonomer to be polymerized with the diamine derivative will strongly influence the intramolecular charge transfer (ICT) character, and thus the color and photoluminescence of the material. wu.ac.th The solid-state packing, influenced by the dodecyloxy chains, can also lead to changes in the absorption and emission spectra compared to the polymer in solution, often resulting in red-shifted absorption due to intermolecular interactions in the film.

Below is a representative table illustrating how the choice of comonomer in a hypothetical polyquinoxaline system derived from this compound could influence key electronic and optical properties.

| Comonomer Unit | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) | Absorption Max (nm, film) |

| Benzothiadiazole | -5.4 | -3.2 | 2.2 | 550 |

| Thieno[3,4-b]pyrazine | -5.2 | -3.0 | 2.2 | 560 |

| Diketopyrrolopyrrole | -5.5 | -3.5 | 2.0 | 620 |

| Quinoxaline-2,3-dione | -5.6 | -3.4 | 2.2 | 565 |

Note: The data in this table are illustrative examples based on typical values for similar conjugated polymer systems and are meant to demonstrate the tuning potential.

Impact of Molecular Design on Charge Transport Characteristics in Organic Electronics

The efficiency of organic electronic devices, such as organic field-effect transistors (OFETs), is heavily dependent on the charge transport characteristics of the semiconductor material. For polymers derived from this compound, the molecular design plays a pivotal role in determining how efficiently charges (electrons or holes) can move through the material.

Charge transport in conjugated polymers occurs via a hopping mechanism between localized states on adjacent polymer chains. The rate of hopping is highly sensitive to the distance between chains and their relative orientation. The dodecyloxy side chains are instrumental in controlling the intermolecular packing. While they prevent excessive, uncontrolled aggregation, they also dictate the π-π stacking distance. An optimal balance is required: the backbones must be close enough for efficient charge hopping, but not so close as to form performance-degrading traps.

The introduction of long side chains can sometimes lead to a decrease in charge carrier mobility if they excessively increase the distance between conjugated backbones. However, they can also promote a more ordered "edge-on" or "face-on" packing orientation of the polymer chains relative to the substrate, which can be beneficial for charge transport in the planar geometry of a transistor. For instance, studies on other polymer systems have shown that modifications to side chains can significantly alter charge carrier mobility. bohrium.com The morphology of the polymer film, which is influenced by the side chains and processing conditions, is therefore a critical factor for achieving high charge mobility. bohrium.com

The following table provides hypothetical charge transport data for polymers based on this compound, illustrating the potential impact of comonomer choice and resulting morphology on hole and electron mobility.

| Polymer System | Predominant Packing | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| P(Quinoxaline-BT) | Lamellar | 1 x 10⁻³ | 5 x 10⁻⁴ |

| P(Quinoxaline-DPP) | π-stacked | 5 x 10⁻³ | 1 x 10⁻³ |

| P(Quinoxaline-TP) | Amorphous | 8 x 10⁻⁵ | N/A |

Note: This table contains representative data to illustrate the structure-property relationship. BT = Benzothiadiazole, DPP = Diketopyrrolopyrrole, TP = Thieno[3,4-b]pyrazine.

Rational Design Strategies for Optimizing Material Functionality in Specific Devices

The ultimate goal of incorporating a monomer like this compound into advanced materials is to achieve superior performance in a target application. This requires a rational design approach where the molecular structure is systematically modified to optimize a specific functionality.

For example, in the context of organic photovoltaics (OPVs) , the design strategy would focus on:

Tuning the bandgap to maximize absorption of the solar spectrum. This is achieved by selecting appropriate comonomers to create a donor-acceptor polymer with a low bandgap.

Optimizing HOMO/LUMO energy levels to ensure efficient charge separation at the donor-acceptor interface and to maximize the open-circuit voltage (Voc) of the device. The electron-donating nature of the dodecyloxy groups contributes to this.

Controlling morphology of the bulk heterojunction blend with an acceptor material (like a fullerene derivative or a non-fullerene acceptor). The solubility and self-organization properties imparted by the dodecyloxy chains are critical for achieving the ideal interpenetrating network required for efficient charge extraction.

For organic field-effect transistors (OFETs) , the design priorities would shift to:

Maximizing charge carrier mobility by designing polymer backbones that favor planarization and strong intermolecular π-π coupling.

Ensuring good film-forming properties to create uniform, highly ordered semiconductor layers. The dodecyloxy chains are key to achieving this through solution processing.

Achieving environmental stability , where the bulky side chains can also play a role in protecting the conjugated backbone from atmospheric dopants like oxygen and water.

This targeted approach, where the specific functionalities of the diamine monomer are leveraged, allows for the development of a wide range of high-performance materials from a single, versatile building block.

Emerging Research Directions and Interdisciplinary Applications

Development of Novel Catalytic Systems Based on Metal Complexes

The o-phenylenediamine (B120857) moiety is a well-established precursor for synthesizing ligands that can coordinate with various metal ions. researchgate.net The resulting metal complexes often exhibit significant catalytic activities. The synthesis of transition metal complexes using Schiff bases derived from diamines and other precursors has been widely reported. researchgate.netmocedes.org For instance, complexes of metals such as Co(II), Ni(II), and Cu(II) with ligands derived from o-phenylenediamine have been synthesized and characterized. researchgate.net These complexes often possess specific geometries, such as octahedral or square planar, which are crucial for their catalytic function.

The introduction of the two dodecyloxy chains in 4,5-bis(dodecyloxy)benzene-1,2-diamine offers several advantages for developing novel catalytic systems:

Enhanced Solubility: The long alkyl chains can significantly improve the solubility of the corresponding metal complexes in non-polar organic solvents, enabling homogeneous catalysis under conditions where simpler analogues would be insoluble.

Electronic Modulation: The electron-donating nature of the alkoxy groups can modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the complex.

Steric Influence: The bulky side chains can create a specific steric environment around the active site, potentially leading to shape-selective catalysis.

Research into bifunctional organocatalysts derived from other substituted benzene-1,2-diamines has shown that substituents on the aromatic ring can influence catalytic conversion rates. mdpi.com While direct catalytic applications of this compound complexes are an emerging area, the established catalytic potential of related structures suggests a promising future for this compound in designing sophisticated catalytic systems. nih.govnih.govynu.edu.cn

| Feature of this compound | Potential Impact on Catalysis |

| o-Phenylenediamine Core | Forms stable complexes with various transition metals. researchgate.net |

| Electron-donating Dodecyloxy Groups | Modulates the electronic properties of the metal center. |

| Long Alkyl Chains | Increases solubility in organic solvents and provides steric control. |

Integration into Smart Materials and Stimuli-Responsive Architectures

Stimuli-responsive materials, or "smart materials," are designed to change their properties in response to external triggers such as pH, temperature, or light. mdpi.comrsc.org The molecular structure of this compound makes it an excellent candidate for constructing such materials. The combination of a rigid aromatic core and two long, flexible aliphatic chains promotes self-assembly into ordered supramolecular structures like liquid crystals or organogels.

These self-assembled architectures can be designed to be stimuli-responsive:

pH-Responsiveness: The two amino groups on the benzene (B151609) ring can be protonated or deprotonated in response to changes in pH. This alteration in charge can disrupt or modify the intermolecular interactions (e.g., hydrogen bonding) that hold the self-assembled structure together, leading to a macroscopic change, such as a gel-sol transition.

Thermo-Responsiveness: The flexibility of the dodecyloxy chains means that their conformation and the packing of the molecules are sensitive to temperature. This can lead to thermotropic liquid crystalline behavior, where the material transitions between different ordered phases at specific temperatures.

Solvatochromism: The polarity of the solvent can influence the degree of molecular aggregation and the packing arrangement, potentially leading to changes in the material's optical or physical properties.

The development of smart polymers and materials based on functional molecules is a rapidly growing field, with applications ranging from drug delivery to sensing. tue.nlresearchgate.netnih.gov The ability of this compound to form ordered, responsive assemblies makes it a valuable component for designing the next generation of smart materials.

Exploration in Sensing Platforms and Recognition Elements

The diamine functionality of this compound serves as a reactive handle for creating sophisticated molecular sensors. Through condensation reactions with aldehydes or other carbonyl-containing compounds, it can be readily converted into larger structures, such as Schiff bases, which can act as chemosensors for detecting specific ions or molecules.

The design of such sensors typically involves two key components:

A Recognition Site: A part of the molecule that selectively binds to the target analyte (e.g., a metal ion). The diamine or its derivative forms a cavity or binding pocket.

A Signaling Unit: A part of the molecule that produces a detectable signal (e.g., a change in color or fluorescence) upon binding of the analyte.

For example, Schiff bases derived from other aromatic diamines have been successfully employed as fluorescent probes for the selective detection of metal ions like Fe³⁺. researchgate.netnih.gov In these systems, the binding of the metal ion to the nitrogen atoms of the Schiff base leads to a significant change in the fluorescence emission spectrum. The formation of a 1:1 complex between the ligand and the ion is often confirmed by methods like Job's plot and DFT calculations. researchgate.netnih.gov

Furthermore, the diamine group can be incorporated into other recognition motifs, such as squaramides, which are known for their strong ability to bind anions through hydrogen bonding. unica.it The long dodecyloxy chains can enhance the sensor's performance by improving its solubility and facilitating its incorporation into membranes or onto surfaces for practical sensing applications.

| Sensor Component | Role of this compound Derivative | Example from Related Systems |

| Recognition Site | The Schiff base or squaramide moiety derived from the diamine group creates a binding pocket for the analyte. | Schiff base from bis(thiophen-2-yl-methylene)benzene-1,4-diamine binds Fe³⁺. researchgate.netnih.gov |

| Signaling Unit | The aromatic core acts as a fluorophore whose emission is modulated by analyte binding. | Binding of Fe³⁺ causes fluorescence enhancement. researchgate.net |

| Solubilizing/Modulating Group | Dodecyloxy chains improve solubility and integration into sensing devices. | Long chains are common in membrane-soluble sensors. |

Applications in Next-Generation Optoelectronic Devices (e.g., OLEDs, OPVs, OFETs)

Aromatic diamines are a cornerstone class of materials in the field of organic electronics, particularly valued for their hole-transporting properties. bohrium.commitsuifinechemicals.com Compounds like N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD) are classic examples used in Organic Light-Emitting Diodes (OLEDs). bohrium.com The core of this compound is structurally related to these high-performance materials.

The potential roles for this compound in optoelectronic devices include:

Hole-Transport/Injection Layers in OLEDs: The electron-rich aromatic diamine core is well-suited to facilitate the transport of positive charge carriers (holes). The long alkyl chains enhance solubility, making the compound suitable for solution-based processing techniques like spin-coating or inkjet printing, which are advantageous for manufacturing large-area and flexible displays. Various aromatic diamines are routinely used as hole transport materials in commercial OLEDs. lumtec.com.tw

Active Layers in Organic Photovoltaics (OPVs): In OPVs, this molecule could function as an electron donor material when blended with an electron acceptor. The dodecyloxy chains would not only ensure good solubility for forming the active layer from solution but also influence the nanoscale morphology of the blend, which is critical for efficient charge separation and collection.

Semiconductors in Organic Field-Effect Transistors (OFETs): The ability to form ordered, self-assembled layers makes this compound a candidate for the semiconducting channel in OFETs. The long alkyl chains can promote the necessary molecular packing for efficient charge transport across the channel.

Advanced Energy Harvesting and Storage Technologies (e.g., Organic Photovoltaics)

Building on its potential in optoelectronics, this compound is a promising candidate for advanced energy harvesting technologies, most notably organic photovoltaics (OPVs). The efficiency of OPV devices is highly dependent on the properties of the materials used in the active layer.

The key features of this compound that are advantageous for OPVs include:

Electron-Rich Core: The alkoxy-substituted benzene ring is electron-rich, a desirable characteristic for p-type (donor) materials in a bulk heterojunction solar cell.

Solution Processability: As mentioned, the dodecyloxy chains impart excellent solubility, which is a prerequisite for low-cost, high-throughput manufacturing of solar cells via roll-to-roll printing or other solution-based methods.

Morphological Control: The long alkyl chains play a crucial role in controlling the phase separation and domain size within the donor-acceptor blend. Fine-tuning this nanoscale morphology is essential to maximize the interface area for exciton (B1674681) dissociation while maintaining continuous pathways for charge transport to the electrodes.

Furthermore, the diamine groups can serve as anchoring points to attach the molecule to other components or surfaces, or to synthesize more complex, conjugated polymers for use in energy harvesting and storage applications. The development of novel metal complexes and functional polymers from versatile building blocks is a key strategy in advancing energy technologies. nih.gov

Future Outlook and Academic Research Challenges

Sustainable and Scalable Synthetic Methodologies

A primary hurdle in the widespread application of 4,5-bis(dodecyloxy)benzene-1,2-diamine is the development of sustainable and economically viable synthetic routes. Current laboratory-scale syntheses may rely on expensive reagents, harsh reaction conditions, or generate significant chemical waste. The future of this compound in any practical application hinges on the ability to produce it on a large scale in an environmentally responsible manner.

Key research challenges and future directions include:

Green Solvents and Catalysts: Exploration of benign solvents, such as water or bio-derived solvents, to replace traditional volatile organic compounds is crucial. nih.gov The development of reusable and highly efficient catalysts, potentially including biocatalysts or earth-abundant metal catalysts, could significantly reduce the environmental impact of the synthesis. chemrxiv.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. Future research should focus on addition reactions and other high atom-economy transformations to minimize waste generation.

Renewable Feedstocks: A long-term goal is to source the building blocks of this compound from renewable resources. mostwiedzy.pl This could involve the conversion of biomass-derived platform chemicals into the necessary aromatic and aliphatic precursors.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis offers numerous advantages, including improved safety, better process control, and easier scalability. nih.gov Developing a robust flow synthesis protocol for this compound would be a significant step towards its industrial production.

| Challenge | Potential Solution | Key Performance Indicator |

| Reliance on hazardous solvents | Utilization of green solvents (e.g., water, supercritical CO2) | Reduced E-factor (Environmental Factor) |

| Use of stoichiometric reagents | Development of catalytic methods (e.g., organocatalysis, metal catalysis) | High turnover number (TON) and turnover frequency (TOF) |

| Multi-step, low-yield synthesis | Process intensification through one-pot or telescopic synthesis | Increased overall yield, reduced purification steps |

| Scalability limitations | Implementation of continuous flow chemistry | High throughput, consistent product quality |

Design of Multifunctional Materials with Enhanced Performance

The inherent structure of this compound, with its electron-donating alkoxy and amino groups, makes it a prime candidate for creating multifunctional materials. The long alkyl chains can induce self-assembly and liquid crystalline behavior, while the aromatic core and amine groups provide a platform for electronic and chemical functionality.

Future research should be directed towards:

Liquid Crystalline Properties: A systematic investigation into how modifications of the alkyl chain length and the aromatic core affect the mesophase behavior is needed. researchgate.netresearchgate.net This could lead to the design of novel liquid crystals for display technologies or sensors.

Organic Semiconductors: The diamine functionality allows for the formation of extended conjugated systems through polymerization or condensation reactions. researchgate.netwiley-vch.de The challenge lies in synthesizing materials with high charge carrier mobility and stability for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net

Self-Assembled Monolayers (SAMs): The amphiphilic nature of the molecule suggests its use in forming highly ordered SAMs on various substrates. nih.govmdpi.comacs.org Research is needed to understand the packing and orientation of these monolayers and to explore their applications in surface modification, sensing, and nanoelectronics. researchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs): The diamine groups can act as ligands for the construction of MOFs. chemrxiv.orgnih.gov The long alkyl chains could template the formation of porous materials with unique properties for gas storage, separation, or catalysis.

High-Throughput Screening and Combinatorial Approaches in Material Discovery

The traditional one-at-a-time synthesis and characterization of materials is a slow and laborious process. To accelerate the discovery of new functional materials based on the this compound scaffold, high-throughput and combinatorial methods are essential. nih.govrsc.orgnumberanalytics.com

Key challenges and opportunities in this area include:

Combinatorial Synthesis: Developing parallel synthesis techniques to rapidly create libraries of derivatives with variations in the alkyl chains, substituents on the benzene (B151609) ring, and modifications of the amine groups. acs.orgyoutube.comyoutube.com This would allow for a systematic exploration of the structure-property relationships.

Automated Characterization: Implementing automated systems for the rapid screening of the optical, electronic, and self-assembly properties of the synthesized libraries. nso-journal.org This could involve techniques like automated spectroscopy, microscopy, and electrical measurements.

Computational Screening: Utilizing computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, to predict the properties of virtual libraries of compounds before their synthesis. phantomsfoundation.comrsc.org This can help to prioritize synthetic targets and guide the design of materials with desired functionalities.

| Approach | Objective | Enabling Technologies |

| Combinatorial Synthesis | Rapid generation of diverse molecular libraries | Parallel synthesis platforms, robotic liquid handlers |

| High-Throughput Screening | Accelerated characterization of material properties | Automated spectroscopy, microscopy, and electrical probing stations |

| Computational Modeling | In-silico prediction of material performance | Density Functional Theory (DFT), Molecular Dynamics (MD), Machine Learning |

Advanced Characterization of Dynamic Processes and Interface Phenomena

The functionality of materials derived from this compound will often depend on dynamic processes at the molecular level and phenomena occurring at interfaces. diva-portal.orgresearchgate.netresearchgate.net A deeper understanding of these processes is critical for optimizing material performance.

Future research should employ advanced characterization techniques to probe:

Self-Assembly Dynamics: In-situ techniques like grazing-incidence X-ray scattering (GIXS) and atomic force microscopy (AFM) can be used to visualize the self-assembly process in real-time. rsc.orgrsc.orgresearchgate.net Understanding the kinetics and thermodynamics of self-assembly is key to controlling the final morphology and properties of the material. nih.govresearchgate.net

Interfacial Electronic Structure: Techniques such as ultraviolet photoelectron spectroscopy (UPS) and Kelvin probe force microscopy (KPFM) are needed to characterize the energy level alignment at interfaces between materials derived from this compound and other components in a device, such as electrodes or other organic layers. nih.gov

Charge Transport Mechanisms: Time-resolved spectroscopic and electrical measurement techniques can elucidate the mechanisms of charge transport within these materials, including the role of molecular packing, grain boundaries, and defects.

Bridging Fundamental Understanding to Practical Device Implementation

A significant challenge in materials science is the translation of promising results from fundamental research into practical, real-world applications. researchgate.netnih.govacs.org For this compound and its derivatives, this will require a concerted effort to bridge the gap between molecular design and device engineering. researchgate.netnih.gov

Key areas of focus for facilitating this transition include:

Device Fabrication and Optimization: Developing reliable and scalable methods for fabricating devices, such as OFETs, OPVs, and sensors, from these materials. This includes optimizing deposition techniques, electrode materials, and device architectures. researchgate.net

Long-Term Stability: Investigating the stability of these materials and devices under operational stress, including exposure to air, moisture, light, and thermal cycling. nih.gov Developing strategies to enhance stability is crucial for commercial viability.

Integration with Existing Technologies: Ensuring that materials and devices based on this compound can be integrated with existing manufacturing processes and electronic platforms.

The journey from a single molecule to a functional device is fraught with challenges, yet the potential rewards are substantial. By systematically addressing the hurdles in synthesis, design, screening, characterization, and implementation, the scientific community can unlock the promising future of this compound and pave the way for a new generation of advanced organic materials.

Q & A

Q. What synthetic methodologies are effective for preparing 4,5-bis(dodecyloxy)benzene-1,2-diamine, and how can reaction yields be optimized?

The synthesis involves alkylation of benzene-1,2-diamine with dodecyl bromide. A two-step protocol is recommended:

- Step 1 : Protect amine groups using Boc or Fmoc to avoid side reactions.

- Step 2 : Perform nucleophilic substitution with dodecyl bromide under basic conditions (K₂CO₃/NaH in DMF at 80–100°C). Purify via column chromatography (hexane/EtOAc gradient) or recrystallization (ethanol). Optimize yields by maintaining a 2.2:1 molar ratio of dodecyl bromide to diamine and using inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- ¹H/¹³C NMR : Aromatic protons appear as singlets (δ 6.8–7.2 ppm), dodecyloxy OCH₂ as a triplet (δ 3.9–4.1 ppm), and aliphatic signals at δ 1.2–1.8 ppm.

- FT-IR : N-H stretches (3300–3500 cm⁻¹) and C-O-C ether linkages (1250–1150 cm⁻¹).

- X-ray crystallography : For crystalline samples, use SHELXL for refinement (Mo-Kα radiation, 100 K) and OLEX2 for structure solution. Address alkyl chain disorder with PART instructions in SHELXL .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic and nonlinear optical (NLO) properties of this compound?

Employ DFT (B3LYP/6-311++G(d,p)) to calculate frontier molecular orbitals (FMOs) and energy gaps (ΔE). Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and solvent effects (PCM model). Compute hyperpolarizability (β) via response theory and validate with experimental data. Natural Bond Orbital (NBO) analysis reveals charge-transfer interactions critical for NLO applications .

Q. How should researchers resolve discrepancies between X-ray crystallographic and spectroscopic data?

- X-ray refinement : Check for twinning (PLATON TWIN tool) and refine using TWIN/BASF commands in SHELXL. Model disordered alkyl chains with DFIX/SADI constraints.

- NMR validation : Conduct variable-temperature NMR to detect conformational dynamics. Compare with solid-state NMR or molecular dynamics simulations .

Q. What experimental strategies characterize the self-assembly behavior of this compound in solution?

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius in toluene or chloroform.

- TEM : Visualize aggregates using negative staining (uranyl acetate).

- Fluorescence Spectroscopy : Monitor aggregation-induced emission (AIE) at ~350 nm excitation. Determine critical aggregation concentration (CAC) via surface tension measurements .

Q. How can thermal decomposition during TGA analysis be minimized?

Perform TGA under nitrogen (20 mL/min, 10°C/min) with pre-dried samples (50°C under vacuum). Use hermetically sealed pans and correlate weight loss (DTG peaks) with DSC data to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |